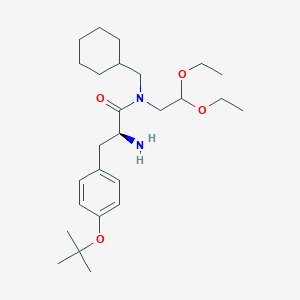![molecular formula C42H30O2 B13148398 4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan CAS No. 870119-37-2](/img/structure/B13148398.png)
4,4'-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan is a complex organic compound that belongs to the family of anthracene derivatives. This compound is known for its unique structural properties and its applications in various scientific fields, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene core. The tert-butyl group is introduced to the anthracene moiety through a Friedel-Crafts alkylation reaction. The dibenzo[b,d]furan units are then attached via a series of coupling reactions, such as Suzuki or Sonogashira cross-coupling .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to prevent side reactions and degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinones, while substitution reactions can produce halogenated or alkylated derivatives .
Applications De Recherche Scientifique
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as an emitter material, where it absorbs energy and re-emits it as light. The molecular structure allows for efficient energy transfer and high fluorescence quantum yields .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-tert-Butyl-9,10-di(naphth-2-yl)anthracene: Another anthracene derivative used in OLEDs with similar photophysical properties.
9,10-bis(2-phenyl-1,3,4-oxadiazole)anthracene: Known for its high thermal stability and efficiency in light-emitting applications.
Uniqueness
4,4’-(2-(tert-Butyl)anthracene-9,10-diyl)didibenzo[b,d]furan stands out due to its unique combination of the anthracene core and dibenzo[b,d]furan units, which provide enhanced stability and photophysical properties. This makes it particularly suitable for high-performance optoelectronic devices .
Propriétés
Numéro CAS |
870119-37-2 |
|---|---|
Formule moléculaire |
C42H30O2 |
Poids moléculaire |
566.7 g/mol |
Nom IUPAC |
4-(2-tert-butyl-10-dibenzofuran-4-ylanthracen-9-yl)dibenzofuran |
InChI |
InChI=1S/C42H30O2/c1-42(2,3)25-22-23-30-35(24-25)39(34-19-11-17-32-27-13-7-9-21-37(27)44-41(32)34)29-15-5-4-14-28(29)38(30)33-18-10-16-31-26-12-6-8-20-36(26)43-40(31)33/h4-24H,1-3H3 |
Clé InChI |
SCMMJCPOKIIBHU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC5=C4OC6=CC=CC=C56)C7=CC=CC8=C7OC9=CC=CC=C89 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![azane;[(2R)-2-hydroxy-3-[hydroxy-[(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13148317.png)

![2,9-Dibromo-6,13-bis[2-(dimethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13148319.png)
![N-[(3-Aminocyclopentyl)methyl]acetamide](/img/structure/B13148325.png)


![Dibenzo[de,qr]hexacene](/img/structure/B13148346.png)

![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)


![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)

